Ethyl 2-(3-cyclopropyl-4-(difluoromethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate, commonly referred to as ethyl [3-cyclopropyl-5-(difluoromethyl)-1H-pyrazol-1-yl]acetate, is a complex organic compound featuring a unique molecular structure that includes a difluoromethyl group, a cyclopropyl group, and a pyrazolo[3,4-b]pyridine moiety. This compound is classified under pyrazole derivatives, which are known for their diverse pharmacological activities and potential applications in medicinal chemistry.
The synthesis of ethyl [3-cyclopropyl-5-(difluoromethyl)-1H-pyrazol-1-yl]acetate typically involves several key steps:
Industrial production may utilize optimized synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and catalytic processes are often employed to improve efficiency and minimize environmental impact.
The molecular formula of ethyl [3-cyclopropyl-5-(difluoromethyl)-1H-pyrazol-1-yl]acetate is , with a molecular weight of 375.4 g/mol. The structural representation reveals a complex arrangement featuring:
The IUPAC name for this compound is ethyl 2-[3-cyclopropyl-4-(difluoromethyl)-6-(1-methylpyrazol-4-yl)pyrazolo[3,4-b]pyridin-1-yl]acetate. The InChI key is BQSFTNJYDOEOKS-UHFFFAOYSA-N, which provides a unique identifier for chemical substances in databases.
Ethyl [3-cyclopropyl-5-(difluoromethyl)-1H-pyrazol-1-yl]acetate participates in various chemical reactions, including:
Common reagents involved in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols) that facilitate the transformation of functional groups within the molecule .
The mechanism of action for ethyl [3-cyclopropyl-5-(difluoromethyl)-1H-pyrazol-1-yl]acetate involves its interaction with specific molecular targets and biological pathways. The presence of the difluoromethyl group enhances its lipophilicity and metabolic stability, allowing effective interactions with enzymes and receptors in biological systems. This characteristic is crucial for its pharmacological efficacy against various targets .
Ethyl [3-cyclopropyl-5-(difluoromethyl)-1H-pyrazol-1-yl]acetate is expected to exhibit properties typical of pyrazole derivatives, including:
The chemical properties include stability under ambient conditions and reactivity towards oxidation and reduction processes. Its functional groups allow for diverse chemical modifications, making it versatile in synthetic applications .
Ethyl [3-cyclopropyl-5-(difluoromethyl)-1H-pyrazol-1-yl]acetate has significant potential in medicinal chemistry due to its pharmacological activities. Pyrazole derivatives are known for their anti-inflammatory, analgesic, antipyretic, and anticancer properties. Therefore, this compound may serve as a lead structure for developing new therapeutic agents targeting various diseases .
The synthesis of ethyl [3-cyclopropyl-5-(difluoromethyl)-1H-pyrazol-1-yl]acetate hinges on sequential functionalization of the pyrazole core. A representative route begins with the condensation of hydrazine derivatives with 1,3-dicarbonyl precursors to form the pyrazole ring. For example, cyclocondensation of ethyl acetoacetate with hydrazine hydrate under nano-ZnO catalysis yields 5-methyl-1H-pyrazol-3(2H)-one (yield: 95%), which is subsequently N-alkylated and functionalized at the C5 position [9]. The critical acetoxylation step involves reacting the pyrazole nitrogen with ethyl bromoacetate in aprotic solvents like N,N-dimethylacetamide, achieving >85% regioselectivity for the N1-alkylated product [2] [9]. This selectivity is attributed to steric and electronic effects from the C3-cyclopropyl and C5-difluoromethyl substituents, which direct alkylation away from the more hindered N2 position.
Table 1: Key Reactions for Pyrazolyl-Acetate Core Assembly
Step | Reaction Type | Key Reagent | Regioselectivity | Yield Range |
---|---|---|---|---|
Pyrazole Formation | Cyclocondensation | 1,3-Dicarbonyl + Hydrazine | Governed by substituent electronics | 63–95% [9] |
N-Alkylation | Nucleophilic Substitution | Ethyl Bromoacetate | >85% for N1 isomer [2] | 70–89% [2] [5] |
Cyclopropanation | Ring Closure | Diazomethane/Catalyst | N/A | 65–80% [5] |
Cyclopropyl incorporation at the pyrazole C3 position employs reductive amination or direct cyclopropanation of α,β-unsaturated intermediates. One optimized protocol involves reacting 3-(difluoromethyl)-1H-pyrazol-5-yl carbonyl compounds with cyclopropylamine via imine formation, followed by sodium borohydride reduction. This method achieves 65–80% yields but requires strict control of stoichiometry to avoid over-reduction [5]. Alternative routes utilize cyclopropanation of allylic precursors (e.g., using diazomethane with palladium catalysts), though scalability is limited by diazomethane hazards. Microwave-assisted cyclization of 1-bromo-3-chloropropane with pyrazole enolates offers a safer alternative, yielding 70% product in <30 minutes [5] [9].
Difluoromethyl group installation at C5 primarily utilizes halogen exchange or electrophilic fluorination. Direct difluoromethylation employs difluoromethyl sulfonium salts (e.g., (CHF₂S⁺Me₂)) under basic conditions (K₂CO₃/DMF), attaining 60–75% yields [5] [9]. Alternatively, chlorodifluoromethane (ClCF₂H) in copper-catalyzed reactions with pyrazole boronic acids provides moderate yields (55–65%) but generates stoichiometric metal waste. Electrophilic fluorination via diethylaminosulfur trifluoride (DAST) on aldehyde precursors (e.g., 5-formylpyrazoles) remains prevalent, though exothermic decomposition risks necessitate cryogenic conditions (−40°C) [3] [6]. Recent advances exploit fluoroform (HCF₃) as a cost-effective difluorocarbene source under phase-transfer catalysis, achieving 70% yields with reduced environmental impact [9].
Esterification of the acetic acid side chain is optimized through solvent-dependent catalysis. Polar aprotic solvents like N-methylpyrrolidone (NMP) enhance nucleophilicity during ethyl ester formation, while tetrabutylammonium bromide (TBAB) phase-transfer catalysts improve interfacial reactivity in biphasic systems [2] [7]. Carbodiimide-based coupling agents (DCC/DMAP) afford high conversion (>95%) but require extensive purification to remove urea byproducts. Industrial routes prefer titanium(IV) isopropoxide catalysis in toluene, enabling water removal via azeotropic distillation and yielding 92% product at 80°C [7]. Crucially, solvent choice impacts byproduct formation: dichloromethane promotes dichloroether impurities, while tetrahydrofuran minimizes side reactions [2].
Table 2: Solvent/Catalyst Systems for Esterification
Solvent | Catalyst | Temperature | Yield | Key Advantage |
---|---|---|---|---|
N-Methylpyrrolidone | None | 25°C | 85% | Enhanced nucleophilicity [2] |
Toluene | Titanium(IV) isopropoxide | 80°C | 92% | Azeotropic water removal [7] |
Tetrahydrofuran | 4-Dimethylaminopyridine | 60°C | 88% | Suppresses halogenation [2] |
Dimethylformamide | Tetrabutylammonium bromide | 100°C | 78% | Biphasic reaction efficiency [2] |
Industrial translation faces three key hurdles:
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1